REACTION_CXSMILES
|
C(OC(=O)[CH:5]([C:16]#[N:17])[C:6]1[CH:7]=[N:8][C:9]([C:12](F)(F)F)=N[CH:11]=1)C.BrCC1CC1.[Na+].[I-].C1COCC1.[NH4+].[Cl-:32]>O1CCOCC1>[Cl:32][C:12]1[CH:11]=[C:6]([CH2:5][C:16]#[N:17])[CH:7]=[N:8][CH:9]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=1C=NC(=NC1)C(F)(F)F)C#N)=O
|
Name
|
|
Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5 mL×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (petroleum ether/EtOAc=20:1˜5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |